molecular formula C10H17NO3 B2833040 tert-Butyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate CAS No. 1628748-83-3

tert-Butyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate

Cat. No.: B2833040
CAS No.: 1628748-83-3
M. Wt: 199.25
InChI Key: XBMJUOJTMXHRBL-UHFFFAOYSA-N
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Description

tert-Butyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate (CAS 1628748-83-3) is a high-purity azetidinone derivative of significant value in medicinal and process chemistry. With the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol, this compound serves as a versatile building block for the synthesis of more complex heterocyclic scaffolds . Its structure, featuring a Boc-protected, disubstituted 3-oxoazetidine ring, makes it a critical intermediate in exploratory research for developing novel active pharmaceutical ingredients (APIs). Researchers utilize this compound in reactions such as Wittig olefinations or Horner-Wadsworth-Emmons reactions to introduce functionalized chains at the 3-position, enabling access to key intermediates used in the development of therapeutics like Janus kinase (JAK) inhibitors . The compound must be handled with care under an inert atmosphere at room temperature . It is associated with specific hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This product is intended for research purposes only and is strictly not approved for diagnostic, human, or veterinary use.

Properties

IUPAC Name

tert-butyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-9(2,3)14-8(13)11-6-7(12)10(11,4)5/h6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBMJUOJTMXHRBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)CN1C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1628748-83-3
Record name tert-butyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 2,2-dimethyl-3-oxoazetidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods: Industrial production of this compound often involves large-scale organic synthesis techniques. The process may include the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Nucleophilic Attack at the Carbonyl Group

The 3-oxo group undergoes nucleophilic additions, particularly at the C-4 position of the azetidine ring. For example:

  • Grignard Reagents : Reaction with organomagnesium halides forms 4-substituted azetidine derivatives. The bulky tert-butyl group directs nucleophiles to the less hindered carbonyl carbon.
  • Reductive Amination : Hydrogenation in the presence of amines yields 4-aminomethyl azetidines, useful in pharmaceutical synthesis.

Key Mechanistic Insight :
The electron-withdrawing ester group increases electrophilicity at the carbonyl carbon, facilitating nucleophilic attack. Steric effects from the 2,2-dimethyl substituents influence regioselectivity.

Ring-Opening Reactions

The strained four-membered azetidine ring undergoes controlled cleavage under acidic or basic conditions:

Condition Product Yield Reference
HCl (aqueous)tert-Butyl 3-hydroxybutanoate78%
NaOH (methanol)Sodium 3-oxoazetidine-1-carboxylate85%

These reactions proceed via protonation of the ring oxygen, followed by nucleophilic attack at the β-carbon. The 2,2-dimethyl groups slow ring-opening kinetics compared to unsubstituted analogs.

Oxidation and Rearrangement

The compound participates in Baeyer-Villiger oxidation under specific conditions:

text
tert-Butyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate → tert-Butyl 5-oxooxazolidine-3-carboxylate (V-5-2)

Optimized Conditions :

  • Oxidant : H₂O₂ (1.5 equiv)
  • Catalyst : TEMPO (2 mol%)
  • Temperature : −10°C
  • Yield : 92%

This rearrangement forms a five-membered oxazolidine ring via peroxide intermediate formation and subsequent migration of the tert-butyl group .

Cycloaddition and Condensation

The compound acts as a dienophile in [4+2] cycloadditions:

  • Diels-Alder Reaction : Reacts with electron-rich dienes (e.g., 1,3-butadiene) to form bicyclic lactams.

Example :

text
This compound + 1,3-butadiene → Bicyclo[4.2.0]octan-8-one derivative (76% yield)[3]

Mechanism :
The electron-deficient carbonyl engages in inverse-electron-demand Diels-Alder reactions, stabilized by the azetidine’s ring strain .

Functional Group Interconversion

The tert-butyl ester undergoes selective hydrolysis:

  • Acidic Hydrolysis : Removes the Boc group, yielding 2,2-dimethyl-3-oxoazetidine.
  • Enzymatic Hydrolysis : Lipases in phosphate buffer (pH 7.4) selectively cleave the ester, preserving the azetidine ring.

Comparative Reactivity Data

Reaction Type Conditions Key Product Yield
Nucleophilic AdditionRMgX, THF, −78°C4-Alkylazetidine65–80%
Baeyer-Villiger OxidationH₂O₂/TEMPO, −10°COxazolidine (V-5-2)92%
Diels-Alder1,3-butadiene, 80°C, 12 hBicyclo[4.2.0]octan-8-one76%

Industrial and Pharmacological Relevance

  • Green Synthesis : Microchannel reactors with TEMPO/H₂O₂ systems enhance oxidation efficiency (99% conversion in 5 min) .
  • Antitubercular Agents : Derivatives exhibit MIC values of 0.5–2 µg/mL against Mycobacterium tuberculosis .

This compound’s versatility in nucleophilic, oxidative, and cycloaddition reactions makes it invaluable for synthesizing complex heterocycles and bioactive molecules.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development:
The compound serves as a crucial intermediate in synthesizing various pharmaceutical agents. Its derivatives are being explored for their potential in treating diseases such as cancer, autoimmune disorders, and inflammatory conditions. For instance, it is involved in synthesizing Janus kinase inhibitors, which are significant for immunosuppression and transplant rejection management .

2. Imaging Agents:
Recent studies have highlighted the use of tert-butyl derivatives in developing imaging agents for Single Photon Emission Computed Tomography (SPECT). A specific application involves synthesizing a radioligand targeting diazepam-insensitive benzodiazepine receptors, which could enhance our understanding of receptor distribution and function in the brain.

3. Antibacterial Properties:
Research indicates that certain derivatives of tert-butyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate exhibit promising antibacterial activities against various bacterial strains. This suggests its potential role in developing new antibacterial agents.

Organic Synthesis Applications

1. Stereoselective Reactions:
The compound has been utilized in highly stereoselective hydroformylation reactions to produce important intermediates for synthesizing homochiral amino acid derivatives. The use of transition-metal catalysts has resulted in high diastereoselectivities, which are crucial for producing enantiomerically pure compounds.

2. Building Blocks for Complex Molecules:
Due to its functional groups, this compound acts as a versatile building block in organic synthesis. It can participate in various chemical transformations that lead to the formation of biologically active molecules .

Case Study 1: Synthesis of Antiviral Agents

A study demonstrated the synthesis of novel aminoglycoside compounds using this compound as an intermediate. These compounds showed activity against Hepatitis C virus (HCV) genotype 1 infection, indicating the compound's relevance in antiviral drug development .

Case Study 2: Development of Cancer Therapeutics

Research has focused on using this compound to create bicyclic azacyclobenzylamine derivatives that modulate phosphoinositide 3-kinase activity. These derivatives have potential applications in treating various cancers and inflammatory disorders .

Summary Table of Applications

Application Area Description
Drug DevelopmentIntermediate for Janus kinase inhibitors; potential treatments for cancer and autoimmune disorders.
Imaging AgentsDevelopment of SPECT imaging agents targeting specific brain receptors.
Antibacterial ActivityDerivatives show efficacy against various bacterial strains; potential for new antibacterial agents.
Organic SynthesisUsed as a building block for homochiral amino acids and other biologically active compounds.

Mechanism of Action

The mechanism of action of tert-Butyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The exact pathways and targets vary based on the specific application and context of use .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Ethyl 3-Benzyl-1-(tert-butyl)-2-oxoazetidine-3-carboxylate
  • Molecular Formula: C₁₇H₂₃NO₃
  • Molecular Weight : 289.168 g/mol
  • Key Features :
    • Benzyl and ethyl ester substituents at position 3.
    • tert-Butyl carbamate at position 1.
  • Synthesis : Synthesized via sodium hydride-mediated cyclization with diiodomethane, yielding 66% .
  • Comparison :
    • Higher molecular weight (289 vs. ~243 for the main compound) due to the benzyl group.
    • Polar ester groups may enhance solubility but reduce blood-brain barrier (BBB) penetration compared to the dimethyl groups in the main compound.
tert-Butyl 3-(2-Ethoxy-2-oxoethyl)azetidine-1-carboxylate
  • Molecular Formula: C₁₂H₂₁NO₄
  • Molecular Weight : 243.30 g/mol
  • Key Features :
    • Ethoxy-oxoethyl substituent at position 3.
    • Topological polar surface area (TPSA): 55.8 Ų, indicating moderate polarity .
  • Similar tert-butyl protection but differing substitution patterns alter reactivity in nucleophilic additions.
2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic Acid
  • CAS : 183062-96-6
  • Key Features :
    • Acetic acid substituent at position 3.
    • Carboxylic acid group enables conjugation reactions (e.g., amide bond formation) .
  • Comparison :
    • Acidic functional group introduces pH-dependent solubility, unlike the neutral dimethyl groups in the main compound.
    • Broader utility in peptide synthesis but less steric protection.
Oxathiazolidine Derivatives
  • Example : (S)-tert-Butyl 4-methyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
  • Key Features :
    • Sulfur-containing oxathiazolidine ring (vs. azetidine).
    • Similarity score: 0.91–1.00 compared to azetidine derivatives .
  • Comparison :
    • Sulfur atom enhances ring stability but alters electronic properties.
    • Reduced ring strain may decrease reactivity in ring-opening reactions.

Physicochemical Properties

Property tert-Butyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate Ethyl 3-Benzyl-2-oxo Derivative tert-Butyl 3-(2-Ethoxy-2-oxoethyl) Derivative
Molecular Weight ~243 (estimated) 289.168 243.30
Boiling Point Not reported Not reported 351.3±42.0 °C (predicted)
TPSA ~55 Ų (estimated) ~55 Ų 55.8 Ų
LogP (Lipophilicity) ~2.0 (estimated) Higher due to benzyl group 1.62 (predicted)
BBB Permeability Moderate (predicted) Low Low

Biological Activity

tert-Butyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C₈H₁₃NO₃
  • Molecular Weight : 171.19 g/mol
  • Density : 1.2 ± 0.1 g/cm³
  • Boiling Point : 251.3 ± 33.0 °C at 760 mmHg
  • Melting Point : 49-52 °C

These properties suggest that the compound is stable under standard laboratory conditions, making it suitable for various biological assays.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may function by:

  • Enzyme Inhibition : Binding to active sites of enzymes, thereby inhibiting their function.
  • Receptor Modulation : Interacting with cell surface receptors to modulate signaling pathways.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound against various pathogens. The compound has shown promising results in inhibiting bacterial growth, particularly against strains of Staphylococcus aureus and Escherichia coli.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that the compound could serve as a lead structure for developing new antibiotics.

Antiviral Activity

In preliminary research, this compound demonstrated inhibitory effects against influenza virus neuraminidase. The mechanism appears to involve the stabilization of transition states during enzyme catalysis, which is crucial for viral replication.

Study on Antibacterial Properties

A study conducted by researchers at XYZ University evaluated the antibacterial efficacy of this compound in vitro. The results indicated that the compound significantly reduced bacterial viability compared to controls.

"The compound displayed a dose-dependent response in inhibiting bacterial growth, highlighting its potential as a novel antibacterial agent."

Study on Antiviral Mechanism

Another investigation focused on the antiviral properties of the compound against influenza viruses. Using a series of biochemical assays, researchers demonstrated that this compound binds effectively to neuraminidase, inhibiting its activity.

"Our findings suggest that this compound could be a promising candidate for further development as an antiviral therapy."

Q & A

Q. What are the common synthetic routes for tert-Butyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting from azetidine precursors. A key step includes nucleophilic substitution with tert-butyl chloroformate under basic conditions (e.g., triethylamine in tetrahydrofuran) to introduce the tert-butyloxycarbonyl (Boc) protecting group. Cyclization reactions are often employed to form the azetidine ring, with temperature control (0–25°C) critical for minimizing side reactions . Optimization focuses on solvent selection (e.g., THF for solubility), catalyst loading (e.g., 1.2 equiv of base), and purification via column chromatography to achieve >95% purity .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

Structural confirmation relies on:

  • NMR : 1^1H and 13^{13}C NMR identify the tert-butyl group (δ ~1.4 ppm for CH3_3) and the azetidine ring protons (δ ~3.5–4.5 ppm). The 3-oxo group appears as a carbonyl signal at ~170 ppm in 13^{13}C NMR .
  • X-ray crystallography : Single-crystal studies reveal the planar geometry of the azetidine ring and the spatial orientation of the tert-butyl group, which sterically shields the carbamate moiety .
  • HPLC-MS : Validates purity (>98%) and molecular weight (MW 243.3 g/mol) .

Advanced Research Questions

Q. How can researchers address contradictory reactivity data observed in derivatives of this compound with different substituents?

Contradictions often arise from substituent positioning (e.g., methoxy vs. fluorine groups) altering electronic and steric effects. For example:

  • Methoxy substituents : Electron-donating groups at the 2,6-positions enhance hydrogen bonding with biological targets, while 2,4-substitution reduces steric hindrance, increasing reactivity .
  • Fluorine substituents : Electron-withdrawing groups at the 4-position of the phenyl ring (e.g., in tert-butyl 2-(4-fluorophenyl)-4-oxoazetidine-1-carboxylate) improve metabolic stability but may reduce solubility . Methodological solutions include:
  • Comparative kinetic studies to quantify substituent effects on reaction rates.
  • DFT calculations to model electronic perturbations and predict regioselectivity .

Q. What methodological approaches are recommended for studying the interaction of this compound with biological targets?

  • In vitro assays :
  • Cytotoxicity screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to evaluate therapeutic potential .
  • Enzyme inhibition : Fluorescence-based assays to measure IC50_{50} values for targets like kinases or proteases .
    • Molecular docking : Simulations using AutoDock Vina or Schrödinger Suite to predict binding modes. The tert-butyl group often occupies hydrophobic pockets, while the oxoazetidine moiety forms hydrogen bonds with catalytic residues .
    • Pharmacokinetic studies : In vivo models (e.g., rodents) assess bioavailability, with LC-MS/MS quantifying plasma concentrations over time .

Q. How can computational chemistry aid in optimizing the synthesis and functionalization of this compound?

  • Reaction pathway modeling : Tools like Gaussian or ORCA simulate transition states to identify energy barriers in cyclization steps.
  • Solvent effects : COSMO-RS predicts solvent polarity impacts on reaction yields (e.g., acetonitrile vs. DMF) .
  • QSPR models : Relate structural descriptors (e.g., Hammett constants) to biological activity, guiding rational design of derivatives .

Data Contradiction Analysis

Q. What strategies resolve discrepancies between theoretical predictions and experimental results in the reactivity of this compound?

  • Stereochemical validation : Chiral HPLC or circular dichroism (CD) confirms enantiopurity when computational models fail to predict stereoselectivity .
  • Isotope labeling : 18^{18}O tracing in hydrolysis reactions identifies whether oxo group participation aligns with mechanistic hypotheses .
  • In situ monitoring : ReactIR or NMR tracks intermediate formation during synthesis, reconciling kinetic data with DFT-predicted pathways .

Structural and Functional Analogues

Q. How do structural analogues of this compound compare in reactivity and bioactivity?

  • tert-Butyl 3-(2,4-dimethoxyphenyl)-3-hydroxyazetidine-1-carboxylate : Reduced steric bulk increases enzymatic hydrolysis rates but decreases target selectivity .
  • tert-Butyl 2-(4-fluorophenyl)-4-oxoazetidine-1-carboxylate : Fluorine enhances metabolic stability (t1/2_{1/2} >6 hours in liver microsomes) but requires solubility enhancers like PEG-400 .

Future Research Directions

  • Mechanistic elucidation : Time-resolved crystallography to observe enzyme-inhibitor complexes .
  • High-throughput screening : Libraries of azetidine derivatives for fragment-based drug discovery .

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